molecular formula C18H27N2O+ B14414725 Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- CAS No. 84213-92-3

Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-

Cat. No.: B14414725
CAS No.: 84213-92-3
M. Wt: 287.4 g/mol
InChI Key: QUCJYMNWIXLYAD-UHFFFAOYSA-O
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Description

Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a complex organic compound with a unique structure that includes an ammonium ion, diethyl groups, a propynyl group, and a trimethylphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves multiple steps, including the formation of the ammonium ion, the introduction of diethyl and propynyl groups, and the attachment of the trimethylphenyl carbamoyl moiety. Common synthetic routes may involve:

    Formation of the Ammonium Ion: This can be achieved through the reaction of a suitable amine with an alkyl halide.

    Introduction of Diethyl and Propynyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of Trimethylphenyl Carbamoyl Moiety: This step may involve the use of carbamoyl chloride and a suitable base to form the desired carbamoyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ammonium ion or the propynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    Ammonium, diethyl(2-propynyl)-: Lacks the trimethylphenyl carbamoyl moiety.

    Ammonium, diethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)-: Lacks the propynyl group.

    Ammonium, diethyl(2-propynyl)(methyl)-: Lacks the trimethylphenyl carbamoyl moiety and has a simpler structure.

Uniqueness

Ammonium, diethyl(2-propynyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its combination of functional groups, which confer specific chemical properties and potential applications that are not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84213-92-3

Molecular Formula

C18H27N2O+

Molecular Weight

287.4 g/mol

IUPAC Name

diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-ynylazanium

InChI

InChI=1S/C18H26N2O/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6/h1,11-12H,8-10,13H2,2-6H3/p+1

InChI Key

QUCJYMNWIXLYAD-UHFFFAOYSA-O

Canonical SMILES

CC[N+](CC)(CC#C)CC(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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